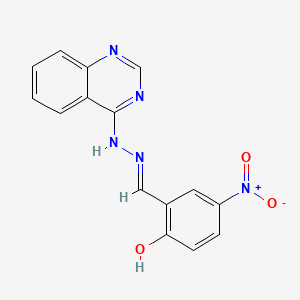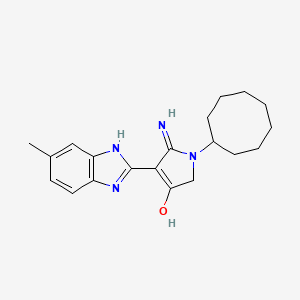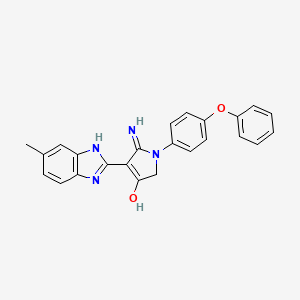![molecular formula C19H14N2O4 B1188765 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide](/img/structure/B1188765.png)
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic heterocyclic compound that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide typically involves the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives. This reaction can be catalyzed by various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, under different reaction conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for higher yields and scalability. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxybenzotriazole (HOBt), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and various metal catalysts . The reactions are typically carried out under mild conditions to ensure high yields and minimal side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the development of optical brighteners and other industrial applications
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- N-(7-bromobenzo[d]oxazol-2-yl)-4-methylbenzenesulfonamide
- N-(benzo[d]oxazol-2-yl)benzene sulfonamides
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities.
Properties
Molecular Formula |
C19H14N2O4 |
|---|---|
Molecular Weight |
334.3g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14N2O4/c1-11-9-12(20-18(23)16-7-4-8-24-16)10-13(17(11)22)19-21-14-5-2-3-6-15(14)25-19/h2-10,22H,1H3,(H,20,23) |
InChI Key |
QXMDYJJBABPJOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[3-(Benzylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-nitrophenol](/img/new.no-structure.jpg)
![4-({[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxy-6-nitrophenol](/img/structure/B1188683.png)
![2-[2-(3-Ethoxy-4-hydroxy-5-nitrobenzylidene)hydrazino]benzoic acid](/img/structure/B1188686.png)

![2-tert-butyl-5-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B1188691.png)


![2-[2-(4-Hydroxy-3-nitrobenzylidene)hydrazino]benzoic acid](/img/structure/B1188698.png)
![3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole](/img/structure/B1188704.png)
